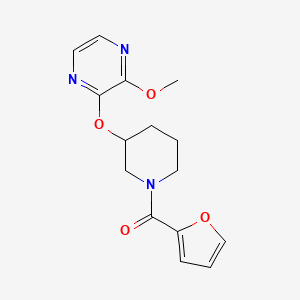

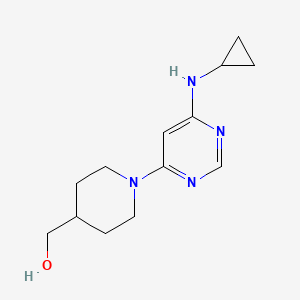

(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

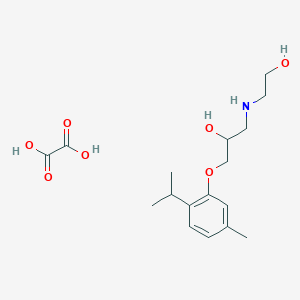

“(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C13H20N4O . It is a specialty chemical that can be used in various applications .

Molecular Structure Analysis

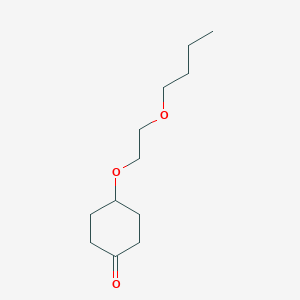

The molecular structure of this compound consists of a pyrimidine ring attached to a piperidine ring via a methanol group. The pyrimidine ring also has a cyclopropylamino group attached to it .Aplicaciones Científicas De Investigación

Inhibition of c-Jun-N-terminal Kinase 3 (JNK3)

This compound has been used in the design and synthesis of derivatives that act as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), a target for the treatment of neurodegenerative diseases . JNK3 is deeply involved in the formation of amyloid β protein and neurofibrillary tangles (NFT), which are pathological hallmarks of Alzheimer’s disease .

Treatment of Alzheimer’s Disease

The compound is being studied for its potential in the development of treatments for Alzheimer’s disease. The aim is to develop a treatment that targets and inhibits JNK3, which is deeply involved in the formation of amyloid β protein and NFT .

Inhibition of Protein Kinase B (PKB/Akt)

The compound has been used in the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, providing ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . PKB is an important component of intracellular signaling pathways regulating growth and survival, and its signaling is frequently deregulated in cancer .

Potential Antitumor Agents

Inhibitors of PKB have potential as antitumor agents. Unregulated signaling in the PI3K-PKB pathway is a common molecular pathology in many human cancers. PKB itself is overexpressed or activated in several cancers, such as prostate, breast, and ovarian carcinomas .

Pharmacokinetic Research

The compound is also used in pharmacokinetic research. For example, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Development of Orally Bioavailable Inhibitors

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Direcciones Futuras

Propiedades

IUPAC Name |

[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c18-8-10-3-5-17(6-4-10)13-7-12(14-9-15-13)16-11-1-2-11/h7,9-11,18H,1-6,8H2,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDSSUHMFUINJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=NC=N2)N3CCC(CC3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2391538.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391540.png)

![N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2391543.png)

![(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2391544.png)

![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B2391546.png)

![N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2391547.png)